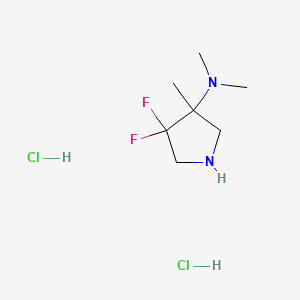
4,4-difluoro-N,N,3-trimethylpyrrolidin-3-aminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-difluoro-N,N,3-trimethylpyrrolidin-3-amine dihydrochloride is a synthetic organic compound characterized by the presence of difluoromethyl and trimethylpyrrolidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-difluoro-N,N,3-trimethylpyrrolidin-3-amine dihydrochloride typically involves the introduction of difluoromethyl groups into a pyrrolidine ring. This can be achieved through various difluoromethylation techniques, including the use of difluoromethylating agents such as ClCF₂H. The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the pyrrolidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4-difluoro-N,N,3-trimethylpyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield difluoromethylpyrrolidine oxides, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
4,4-difluoro-N,N,3-trimethylpyrrolidin-3-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel difluoromethylated compounds.
Biology: The compound can be used in biochemical studies to investigate the effects of difluoromethyl groups on biological systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4-difluoro-N,N,3-trimethylpyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl groups can influence the compound’s reactivity and binding affinity, potentially affecting enzyme activity and receptor interactions. Detailed studies on the molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
4,4-difluoro-N,N,3-trimethylpyrrolidine: Lacks the amine and dihydrochloride groups but shares the core structure.
N,N,3-trimethylpyrrolidin-3-amine: Does not contain the difluoromethyl groups.
4,4-difluoropyrrolidine: Contains difluoromethyl groups but lacks the trimethyl and amine functionalities.
Uniqueness
4,4-difluoro-N,N,3-trimethylpyrrolidin-3-amine dihydrochloride is unique due to the combination of difluoromethyl and trimethylpyrrolidine groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse scientific fields highlight its significance.
Properties
Molecular Formula |
C7H16Cl2F2N2 |
|---|---|
Molecular Weight |
237.12 g/mol |
IUPAC Name |
4,4-difluoro-N,N,3-trimethylpyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C7H14F2N2.2ClH/c1-6(11(2)3)4-10-5-7(6,8)9;;/h10H,4-5H2,1-3H3;2*1H |
InChI Key |
WKCSIXLUZQEQDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCC1(F)F)N(C)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


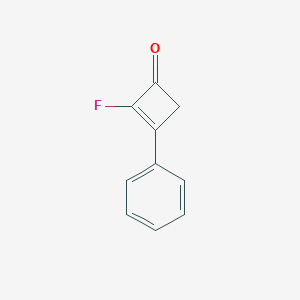
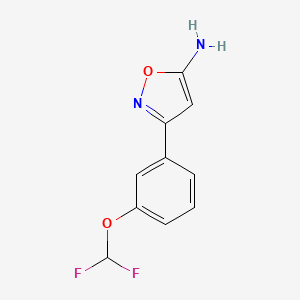

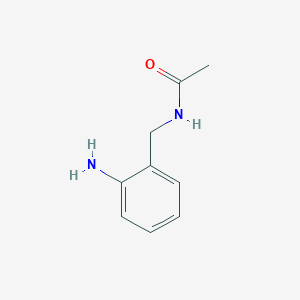
![3a-(Azidomethyl)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one](/img/structure/B13535737.png)
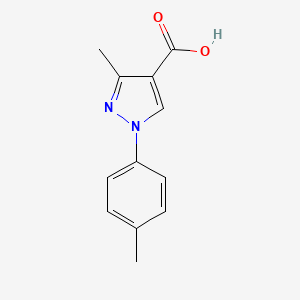



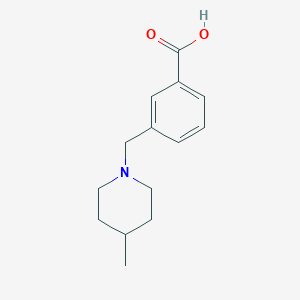
![8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one](/img/structure/B13535798.png)
![rac-[(1R,2S)-2-(2,2-dimethylpropyl)cyclopropyl]methanamine,trans](/img/structure/B13535801.png)
![1-[3-chloro-4-(4-methyl-1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B13535804.png)

